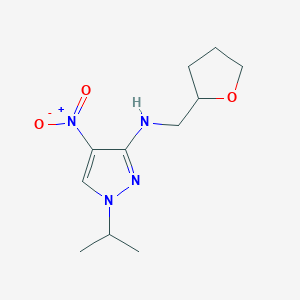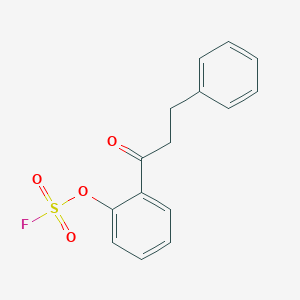
1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .Chemical Reactions Analysis
Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2) is more challenging and remains less well explored . As one of the sulfur-centered radicals, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .Applications De Recherche Scientifique
Proton Exchange Membranes
1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is utilized in synthesizing fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, which have significant applications in proton exchange membranes. These membranes exhibit high ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them suitable for replacing commercial membranes like Nafion 212® in various applications (Kim, Park, & Lee, 2020).
Synthesis of Pyridinethione
The compound is used in the synthesis of pyridinethiones. Pyridinethione derivatives can be further annulated into various heterocyclic ring systems, expanding the possibilities in organic synthesis and pharmacological research (Elkholy, Abu-Shanab, & Erian, 2000).
Non-Ligand Binding Pocket Antiandrogen Discovery
Molecular topology techniques involving 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene have led to the discovery of novel non-ligand binding pocket (non-LBP) antagonists of the androgen receptor (AR). This is crucial for the development of new therapeutic agents targeting AR-related conditions (Caboni et al., 2014).
Catalytic Enantioselective Michael Addition Reactions
This chemical is integral in catalytic enantioselective Michael addition reactions, which are key in preparing compounds with the pharmacophoric 3-fluorooxindole moiety and quaternary C-F stereogenic center. Such reactions are vital in synthesizing biologically relevant molecules (Zhu, Ni, Soloshonok, Han, & Pan, 2019).
Development of Novel Fluorophores
The compound plays a role in the synthesis of novel architectures for green fluorophores. It supports the creation of solid-state emissive, water-soluble, solvent- and pH-independent fluorophores with high fluorescence emission and photostability, which are crucial in imaging applications and luminescent materials (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Optical Waveguide Materials
The synthesis of fluorinated phthalazinone monomers and their polymers, involving this compound, is significant in creating materials for optical waveguides. These polymers exhibit excellent thermal properties and solubility in common aprotic solvents (Xiao, Wang, Jin, Jian, & Peng, 2003).
Synthesis of Sulfonated Monomers
1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is essential in the synthesis of new sulfonated monomers for polyarylether, which may find applications as proton exchange membranes (McKay, Lashlee, Marshall, & Kopitzke, 2005).
Mécanisme D'action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is likely related to its fluorosulfonyl group. Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound likely participates in electrophilic aromatic substitution reactions, a common pathway for benzene derivatives .
Result of Action
Sulfonyl fluorides, in general, have been used in the synthesis of biologically active molecules and versatile synthetic intermediates .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Orientations Futures
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4S/c16-21(18,19)20-15-9-5-4-8-13(15)14(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYKHDYAUVNEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

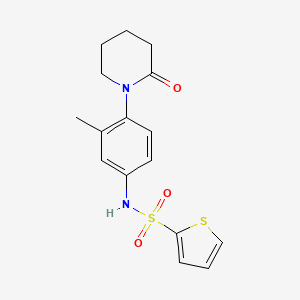
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
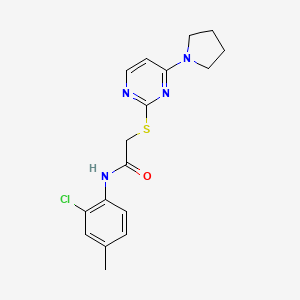
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
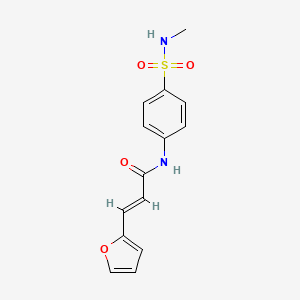
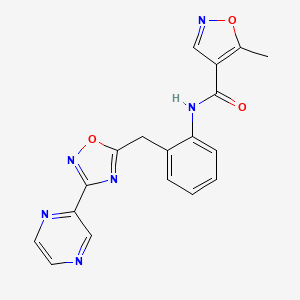
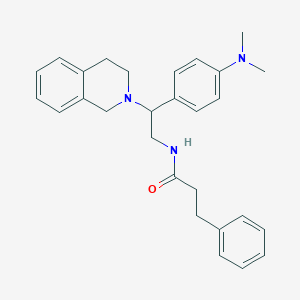

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
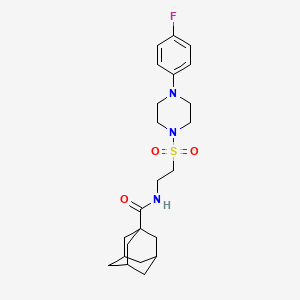
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
